molecular formula C17H17N3O B11725101 2,5-dimethyl-6-(3-phenylprop-2-en-1-yl)-1H,7H-pyrazolo[1,5-a]pyrimidin-7-one

2,5-dimethyl-6-(3-phenylprop-2-en-1-yl)-1H,7H-pyrazolo[1,5-a]pyrimidin-7-one

Cat. No.: B11725101
M. Wt: 279.34 g/mol
InChI Key: RYQLCMMYFFBPMA-UHFFFAOYSA-N
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Description

2,5-Dimethyl-6-(3-phenylprop-2-en-1-yl)-1H,7H-pyrazolo[1,5-a]pyrimidin-7-one is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidinone core. This structure is characterized by a fused bicyclic system with nitrogen atoms at positions 1, 3, and 5 of the pyrimidinone ring. The substituents at positions 2 (methyl), 5 (methyl), and 6 (3-phenylprop-2-en-1-yl) contribute to its unique physicochemical and biological properties.

Properties

Molecular Formula

C17H17N3O

Molecular Weight

279.34 g/mol

IUPAC Name

2,5-dimethyl-6-(3-phenylprop-2-enyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C17H17N3O/c1-12-11-16-18-13(2)15(17(21)20(16)19-12)10-6-9-14-7-4-3-5-8-14/h3-9,11,19H,10H2,1-2H3

InChI Key

RYQLCMMYFFBPMA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=C(C(=O)N2N1)CC=CC3=CC=CC=C3)C

Origin of Product

United States

Preparation Methods

The synthesis of 2,5-dimethyl-6-(3-phenylprop-2-en-1-yl)-1H,7H-pyrazolo[1,5-a]pyrimidin-7-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Friedel–Crafts Acylation: The initial step involves the acylation of 1,4-dimethylbenzene to form a ketone intermediate.

    Claisen–Schmidt Condensation: The ketone intermediate is then subjected to a Claisen–Schmidt condensation with benzaldehyde in the presence of a base such as sodium hydroxide to form a chalcone derivative.

    Cyclization: The chalcone derivative undergoes cyclization with appropriate reagents to form the pyrazolo[1,5-a]pyrimidine core.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

Substitution Reactions

The pyrazolo[1,5-a]pyrimidine core is prone to nucleophilic substitution, particularly at reactive positions. For example, chlorination of the core followed by substitution with nucleophiles like morpholine has been demonstrated in similar pyrazolo[1,5-a]pyrimidine derivatives .

Reaction Type Reagents/Conditions Outcome
Nucleophilic substitution at position 7Morpholine, potassium carbonate, room temperatureSubstitution of chlorine with morpholine
AlkylationAlkyl halides, base (e.g., NaOH)Introduction of alkyl groups at reactive sites

Oxidation Reactions

The allyl group (3-phenylprop-2-en-1-yl) in the substituent undergoes oxidation to form carbonyl derivatives. Common oxidizing agents like hydrogen peroxide or potassium permanganate can achieve this transformation.

Reaction Type Reagents/Conditions Outcome
EpoxidationPeroxides (e.g., mCPBA)Formation of epoxide at the double bond
Ketone formationKMnO₄, acidic conditionsOxidation of the allyl group to a ketone

Reduction Reactions

The double bonds in the allyl substituent and the pyrazolo[1,5-a]pyrimidine core can be hydrogenated. Sodium borohydride or lithium aluminum hydride may reduce carbonyl groups to alcohols.

Reaction Type Reagents/Conditions Outcome
HydrogenationH₂, Pd/C catalystReduction of double bonds to single bonds
Carbonyl reductionNaBH₄, methanolConversion of ketones to secondary alcohols

Coupling Reactions

The allyl group’s terminal double bond enables catalytic coupling reactions, such as Heck or Suzuki coupling, to introduce new substituents.

Reaction Type Reagents/Conditions Outcome
Heck couplingPalladium catalyst, aryl halidesIntroduction of aryl groups at the allyl position
Suzuki couplingBoronic acids, Pd catalystFormation of biaryl compounds

Cyclization and Annulation

The compound’s heterocyclic core can participate in cyclization reactions, though specific pathways depend on substituent positioning and reaction conditions.

Reaction Type Reagents/Conditions Outcome
Heterocyclic expansionAcid/base catalystsFormation of fused ring systems

Research Insights

  • Selectivity in Substitution : Chlorine at position 7 of the pyrazolo[1,5-a]pyrimidine core exhibits high reactivity, enabling selective substitution over other positions .

  • Biological Implications : Oxidized or reduced derivatives may exhibit altered bioactivity, such as kinase inhibition or receptor modulation, relevant to therapeutic applications.

Scientific Research Applications

Chemical Properties and Structure

The compound features a unique structure characterized by a pyrazolo[1,5-a]pyrimidine core with various substituents. Its molecular formula is C17H17N3OC_{17}H_{17}N_{3}O and its molecular weight is 279.34g/mol279.34\,g/mol. The compound's IUPAC name is 2,5-dimethyl-6-(3-phenylprop-2-enyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one.

Anticancer Potential

Recent studies have indicated that compounds from the pyrazolo[1,5-a]pyrimidine family exhibit significant anticancer properties. For instance:

  • Cell Line Studies : The compound has demonstrated cytotoxic effects against various cancer cell lines. A related study reported an IC50 value of 27.6 μM against the MDA-MB-231 breast cancer cell line, suggesting its potential as an anticancer agent.

Kinase Inhibition

The compound shows promise in inhibiting specific kinases involved in cell signaling pathways:

  • Aurora Kinases : Similar pyrazolo derivatives have been shown to inhibit aurora kinases, which are crucial for cell division and often overexpressed in cancer cells.

Phosphodiesterase Inhibition

Some derivatives of this compound selectively inhibit phosphodiesterase enzymes:

  • Inflammatory Responses : This inhibition suggests potential applications in treating inflammatory diseases by modulating cyclic nucleotide levels.

Antimicrobial and Antioxidant Properties

Research indicates that pyrazole derivatives possess notable antimicrobial and antioxidant activities:

  • Antimicrobial Assays : Compounds from the same family have exhibited broad-spectrum antimicrobial effects against various bacteria and fungi.
  • Antioxidant Activity : These compounds have demonstrated efficacy in scavenging free radicals, contributing to their antioxidant properties.

Case Studies

Several case studies have evaluated the efficacy of pyrazolo[1,5-a]pyrimidine derivatives:

Aurora Kinase Inhibition

A study focused on the inhibition of aurora kinases highlighted that certain derivatives could effectively reduce tumor growth in vivo by targeting these kinases.

Cytotoxicity Against Cancer Cells

Another study assessed the cytotoxic effects of this compound on different cancer cell lines, confirming its potential as a lead compound for further development in cancer therapeutics.

Mechanism of Action

The mechanism of action of 2,5-dimethyl-6-(3-phenylprop-2-en-1-yl)-1H,7H-pyrazolo[1,5-a]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to anti-cancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : Methoxy groups () and chloro substituents () modulate electronic environments, affecting binding to biological targets.

Physicochemical Properties

  • Solubility : Hydroxyethyl-substituted analogues () exhibit higher aqueous solubility than the target compound’s propenyl group.
  • Stability : The propenyl group may introduce isomerization or oxidative instability compared to saturated chains (e.g., ethyl in ).
  • Crystallography : Tools like SHELXL () and OLEX2 () are critical for resolving structural details, including isomerism and packing effects.

Methodological Considerations

  • Structural Characterization : NMR () and X-ray crystallography (–9) are standard for confirming substituent positions and isomerism.
  • Computational Modeling : Used in to predict binding affinities, applicable to the target compound for rational drug design.

Biological Activity

Overview

2,5-Dimethyl-6-(3-phenylprop-2-en-1-yl)-1H,7H-pyrazolo[1,5-a]pyrimidin-7-one is a synthetic compound belonging to the pyrazolo[1,5-a]pyrimidine class. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure allows for interaction with various biological targets, making it a candidate for further research into therapeutic applications.

PropertyValue
Molecular FormulaC17H17N3O
Molecular Weight279.34 g/mol
IUPAC NameThis compound
InChI KeyRYQLCMMYFFBPMA-UHFFFAOYSA-N
SMILESCC1=CC2=NC(=C(C(=O)N2N1)CC=CC3=CC=CC=C3)C

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. Research indicates that it may act on various receptors and enzymes involved in cellular signaling pathways. For instance, studies have shown that it can selectively inhibit certain serotonin receptors, which are implicated in mood regulation and cognitive functions .

Anticancer Properties

Research has demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. In vitro studies have reported IC50 values ranging from 2.6 to 34.9 μM against A549 (lung cancer), MDA-MB-231 (breast cancer), and DU145 (prostate cancer) cell lines . These findings suggest that the compound may inhibit cancer cell growth through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate that it possesses antibacterial activity against both Gram-positive and Gram-negative bacteria. The zone of inhibition observed in agar diffusion assays suggests that it could be a potential candidate for developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

A detailed structure-activity relationship analysis has been conducted to understand how modifications to the compound's structure affect its biological activity. Variations in substituent groups on the phenylprop-2-en-1-yl moiety have been correlated with changes in potency against target receptors and enzymes. For example, larger or more electron-withdrawing groups tend to enhance receptor binding affinity .

Case Studies

Case Study 1: Anticancer Activity
In a study conducted by Yong et al., a series of pyrazolo[1,5-a]pyrimidine derivatives were synthesized and tested for their anticancer properties. Among these derivatives, the compound exhibited notable cytotoxicity against MDA-MB-231 cells with an IC50 value of 27.6 μM. The study highlighted the importance of the substituent size and position in determining the overall potency of the compounds .

Case Study 2: Antimicrobial Evaluation
Another study focused on synthesizing new derivatives based on pyrazolo structures and evaluating their antimicrobial activities against various bacterial strains. The results indicated that certain derivatives exhibited stronger antibacterial effects than conventional antibiotics like ciprofloxacin .

Q & A

Q. What synthetic methodologies are most effective for preparing 2,5-dimethyl-6-(3-phenylprop-2-en-1-yl)-1H,7H-pyrazolo[1,5-a]pyrimidin-7-one?

Methodological Answer: The compound can be synthesized via cyclocondensation reactions using substituted pyrazole precursors and α,β-unsaturated carbonyl compounds. Key steps include:

  • Solvent selection : Pyridine or ethanol under reflux (5–6 hours) to promote cyclization .
  • Catalysts : Acidic or basic conditions (e.g., KHSO₄ in aqueous media) to enhance regioselectivity and yield .
  • Precursor functionalization : For example, coupling 3-amino-4,5-dimethylpyrazole with cinnamaldehyde derivatives to introduce the 3-phenylpropenyl group .
  • Yield optimization : Purification via recrystallization (e.g., ethanol or dioxane) improves purity, with typical yields ranging from 62% to 86% depending on substituents .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Key signals include:
    • Pyrimidinone C=O resonance at ~160–165 ppm in ¹³C NMR.
    • Olefinic protons (CH=CH) in the 3-phenylpropenyl group as doublets at δ 6.5–7.5 ppm (J = 15–16 Hz) .
    • Methyl groups (2,5-dimethyl) as singlets at δ 2.2–2.5 ppm .
  • IR spectroscopy : Stretching vibrations for C=O (1650–1700 cm⁻¹) and NH (3200–3400 cm⁻¹) confirm core structure .
  • Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 320–350) and fragmentation patterns validate molecular weight and substituent integrity .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be investigated for this compound’s potential kinase inhibition?

Methodological Answer:

  • Functional group modification : Synthesize analogs with variations at positions 2, 5, and 6 (e.g., replacing methyl with ethyl or phenyl groups) to assess steric/electronic effects on binding .
  • Biological assays :
    • Kinase inhibition assays : Measure IC₅₀ values against TrkA/B/C using ATP-competitive fluorescence polarization .
    • Cellular models : Test antiproliferative activity in cancer cell lines (e.g., PC-3 or MCF-7) via MTT assays .
  • Computational modeling : Docking studies (e.g., AutoDock Vina) to predict interactions with Trk receptor active sites .

Q. How can contradictory data on synthetic yields or regioselectivity be resolved?

Methodological Answer:

  • Parameter variation : Systematically adjust reaction time, temperature, or solvent polarity (e.g., DMF vs. ethanol) to identify optimal conditions .
  • Catalyst screening : Test Brønsted acids (e.g., HCl) vs. Lewis acids (e.g., ZnCl₂) to control regioselectivity in cyclization steps .
  • Mechanistic studies : Use ¹H NMR kinetics or DFT calculations to map reaction pathways and identify rate-limiting steps .

Q. What experimental designs are suitable for studying environmental degradation or bioaccumulation?

Methodological Answer:

  • Abiotic degradation : Expose the compound to UV light (λ = 254 nm) in aqueous solutions (pH 4–9) and monitor degradation via HPLC-MS .
  • Biotic transformation : Incubate with soil microbiota (e.g., OECD 307 guideline) to identify metabolites (e.g., hydroxylated or demethylated derivatives) .
  • Ecotoxicology : Assess acute toxicity in Daphnia magna (OECD 202) or algal growth inhibition (OECD 201) to determine EC₅₀ values .

Q. How can enantiomeric purity be ensured during synthesis?

Methodological Answer:

  • Chiral chromatography : Use HPLC with a chiral stationary phase (e.g., Chiralpak IA) to resolve enantiomers and quantify optical purity .
  • Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed coupling steps to induce stereoselectivity .
  • Circular dichroism (CD) : Verify absolute configuration by comparing experimental CD spectra with computed spectra (TD-DFT) .

Q. What strategies mitigate byproduct formation during functionalization of the pyrazolo[1,5-a]pyrimidine core?

Methodological Answer:

  • Protecting groups : Temporarily block reactive NH sites with tert-butoxycarbonyl (Boc) groups during alkylation/acylation .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes vs. 6 hours) to minimize side reactions like over-oxidation .
  • Flow chemistry : Continuous flow reactors enhance mixing and heat transfer, improving selectivity for target products .

Q. How can computational methods predict metabolic pathways or toxicity?

Methodological Answer:

  • In silico tools : Use software like Schrödinger’s ADMET Predictor or MetaDrug to simulate phase I/II metabolism (e.g., CYP450 oxidation) .
  • QSAR modeling : Train models on datasets of pyrazolo-pyrimidine derivatives to correlate structural features with hepatotoxicity or mutagenicity .
  • Molecular dynamics : Simulate binding to hERG channels to assess cardiotoxicity risks .

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